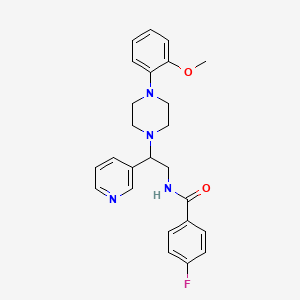

4-fluoro-N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)-2-(pyridin-3-yl)ethyl)benzamide

説明

4-Fluoro-N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)-2-(pyridin-3-yl)ethyl)benzamide is a benzamide derivative featuring a piperazine ring substituted with a 2-methoxyphenyl group and a pyridin-3-yl ethyl chain. This compound is notable for its high affinity and selectivity as a 5-HT1A receptor antagonist, making it a candidate for neurological research and therapeutic applications . Its structure combines aromatic fluorination and piperazine-based pharmacophores, which are critical for modulating receptor interactions.

特性

IUPAC Name |

4-fluoro-N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-pyridin-3-ylethyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H27FN4O2/c1-32-24-7-3-2-6-22(24)29-13-15-30(16-14-29)23(20-5-4-12-27-17-20)18-28-25(31)19-8-10-21(26)11-9-19/h2-12,17,23H,13-16,18H2,1H3,(H,28,31) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBHSDGGRSCYUEY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1N2CCN(CC2)C(CNC(=O)C3=CC=C(C=C3)F)C4=CN=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H27FN4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

434.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

The compound 4-fluoro-N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)-2-(pyridin-3-yl)ethyl)benzamide , commonly referred to as p-MPPF, is a synthetic derivative with potential biological activity. This article aims to elucidate its biological properties, mechanisms of action, and relevant research findings.

Basic Information

- Molecular Formula : C25H27FN4O2

- Molecular Weight : 434.5 g/mol

- CAS Number : 155204-26-5

- IUPAC Name : 4-fluoro-N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl]-N-pyridin-2-ylbenzamide

The biological activity of p-MPPF has been primarily studied in relation to its interaction with various receptors, particularly in the central nervous system. It is known to act as a selective antagonist for certain serotonin receptors, which may contribute to its potential therapeutic effects.

Pharmacological Studies

- Antitubercular Activity : Research has indicated that derivatives of benzamide compounds, including p-MPPF, exhibit significant activity against Mycobacterium tuberculosis. In a study evaluating various compounds, some derivatives demonstrated IC50 values ranging from 1.35 to 2.18 µM, indicating potent antitubercular properties .

- Cytotoxicity Tests : The cytotoxic effects of p-MPPF have been evaluated on human embryonic kidney cells (HEK-293). Results showed that the compound was nontoxic at concentrations effective against bacterial strains, suggesting a favorable safety profile for further development .

- Neuropharmacological Effects : Studies have suggested that p-MPPF may influence neurotransmitter systems, particularly serotonin and dopamine pathways. Its structural similarity to other psychoactive compounds indicates potential use in treating psychiatric disorders.

Case Studies and Research Findings

科学的研究の応用

Neuropharmacological Studies

MPPF is primarily recognized as a selective antagonist for the serotonin receptor subtype 5-HT1A. This receptor plays a crucial role in mood regulation, anxiety, and depression. Research has shown that MPPF can modulate serotonergic activity, making it a candidate for studying antidepressant effects and anxiety disorders.

Case Study: Antidepressant Effects

In a study conducted on animal models, MPPF demonstrated significant anxiolytic effects when administered prior to stress-inducing stimuli. The results indicated that MPPF could potentially enhance serotonergic transmission, leading to reduced anxiety-like behaviors .

Radiolabeling for Imaging Studies

MPPF serves as a reference standard for the synthesis of radiolabeled compounds used in Positron Emission Tomography (PET) imaging. Specifically, [^18F]MPPF has been utilized to visualize serotonin receptor distribution in the brain.

Case Study: PET Imaging

A notable application was reported where [^18F]MPPF was used in PET scans to assess serotonin receptor availability in patients with major depressive disorder. The imaging results correlated with clinical assessments, providing insights into the pathophysiology of depression and aiding in treatment planning .

Drug Development and Screening

The compound's structure allows it to be a lead compound in the development of new drugs targeting serotonin receptors. High-throughput screening assays have identified MPPF derivatives with enhanced potency and selectivity.

Case Study: Derivative Synthesis

Recent research focused on synthesizing MPPF analogs that exhibit improved pharmacokinetic profiles. These derivatives showed higher binding affinity for the 5-HT1A receptor compared to MPPF itself, suggesting potential for further development into therapeutic agents .

類似化合物との比較

Comparison with Structurally Similar Compounds

Structural Modifications in Piperazine-Based Benzamides

Substitutions on the Piperazine Ring

- N-{2-[4-(2-Methoxyphenyl)piperazin-1-yl]ethyl}-4-nitro-N-(2-pyridyl)benzamide (I) : This compound replaces the 4-fluoro group with a nitro substituent. It serves as a precursor for 18F-MPPF, a positron emission tomography (PET) imaging agent for 5-HT1A receptors. The nitro group allows radiolabeling, while the 2-methoxyphenylpiperazine maintains receptor binding .

Modifications in the Aromatic Benzamide Core

- N-(2-(2-(4-(2-Methoxyphenyl)piperazin-1-yl)ethoxy)ethyl)-4-(thiophen-3-yl)benzamide (3i) : Replaces the pyridin-3-yl group with a thiophene ring. This alteration reduces polarity, affecting blood-brain barrier permeability, but retains 5-HT1A antagonism .

- 8b (N-{5-[4-({4-[4-chloro-3-(trifluoromethyl)benzoyl]piperazin-1-yl}carbonyl)phenyl]pyridin-2-yl}acetamide) : Features a trifluoromethyl-chlorophenyl group on piperazine, increasing hydrophobicity and metabolic stability. Melting point: 241–242°C; molecular weight: 530 g/mol .

Pharmacological and Physical Property Comparisons

Table 1: Key Data for Selected Analogs

Impact of Fluorination

The 4-fluoro substituent in the main compound enhances metabolic stability and electron-withdrawing effects, improving receptor binding compared to non-fluorinated analogs like 8d (3-methoxybenzoyl; melting point: 207–209°C, molecular weight: 458 g/mol) .

Role of Piperazine Substitutions

Q & A

Q. Q: What are the key synthetic routes for 4-fluoro-N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)-2-(pyridin-3-yl)ethyl)benzamide?

A: The compound is synthesized via multi-step nucleophilic substitution and amide coupling. A representative method involves:

- Step 1: Reacting 2-(pyridin-3-yl)ethylamine with 4-(2-methoxyphenyl)piperazine under reflux in a polar aprotic solvent (e.g., DMF) to form the piperazine-ethylamine intermediate .

- Step 2: Coupling the intermediate with 4-fluorobenzoyl chloride using a base (e.g., K₂CO₃) in dichloromethane .

- Purification: Normal-phase chromatography (silica gel, CH₂Cl₂/MeOH gradient) followed by reverse-phase HPLC (acetonitrile/water with 0.1% formic acid) achieves >95% purity .

Advanced Synthesis Optimization

Q. Q: How can researchers address low yields in the final amide coupling step?

A: Common issues include steric hindrance from the pyridinyl group or competing side reactions. Mitigation strategies:

- Activating agents: Use HATU or EDCI/HOBt to enhance coupling efficiency.

- Solvent optimization: Switch to THF or DMF to improve solubility of the intermediate .

- Temperature control: Perform reactions at 0–5°C to minimize decomposition .

Yield improvements from 55% to >70% have been reported with these adjustments .

Structural Confirmation & Crystallography

Q. Q: What crystallographic data are available for related analogs, and how can they inform conformational analysis?

A: A structurally similar compound, N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}-4-nitro-N-(2-pyridyl)benzamide, crystallizes in a monoclinic P21/n space group (a=11.480 Å, b=15.512 Å, c=13.235 Å, β=108.5°). Key observations:

- The piperazine ring adopts a chair conformation , with the 2-methoxyphenyl group in an equatorial position.

- Intramolecular hydrogen bonds between the amide carbonyl and pyridinyl N stabilize the structure .

These data suggest that the 4-fluoro analog likely exhibits similar conformational rigidity, critical for receptor binding studies.

Pharmacological Profiling & SAR

Q. Q: How does the 2-methoxyphenyl substituent on the piperazine ring influence receptor affinity?

A: The 2-methoxyphenyl group enhances selectivity for serotonin (5-HT₁A) and dopamine (D₂/D₃) receptors.

- SAR studies on analogs show that electron-donating groups (e.g., -OCH₃) at the ortho position increase π-π stacking with aromatic residues in receptor binding pockets.

- Replacement with electron-withdrawing groups (e.g., -Cl) reduces affinity by 10-fold, as observed in radioligand displacement assays .

This highlights the importance of the methoxy group for target engagement in neurological studies.

Analytical Method Development

Q. Q: How can researchers resolve overlapping peaks in HPLC analysis of this compound?

A: Overlapping peaks often arise from residual starting materials or diastereomers. Solutions include:

- Mobile phase adjustment: Use 0.1% trifluoroacetic acid (TFA) in water/acetonitrile to improve separation.

- Column selection: Switch to a C18 column with smaller particle size (2.6 µm) for higher resolution .

- LC-MS/MS: Employ tandem mass spectrometry to distinguish isobaric impurities .

In Vivo Efficacy & Toxicity

Q. Q: What preclinical models are suitable for evaluating metabolic stability and toxicity?

A:

- Metabolic stability: Use human liver microsomes (HLM) to assess CYP450-mediated oxidation. The pyridinyl group may undergo rapid metabolism, requiring structural tweaks (e.g., fluorination) to enhance stability .

- Toxicity screening: Conduct AMES tests for mutagenicity and hERG binding assays to rule out cardiotoxicity. Piperazine-containing compounds often show low hERG affinity, but fluoro substituents may alter this profile .

Data Contradictions & Reproducibility

Q. Q: How should researchers address discrepancies in reported receptor binding affinities for similar compounds?

A: Variations arise from assay conditions (e.g., buffer pH, radioligand concentration). Standardization steps:

- Internal controls: Include a reference compound (e.g., aripiprazole for D₂ receptors) in each assay.

- Buffer consistency: Use Tris-HCl (pH 7.4) with 5 mM Mg²⁺ to mimic physiological conditions .

- Triplicate measurements: Reduce variability by repeating experiments across multiple plates .

Computational Modeling

Q. Q: What docking strategies are effective for predicting interactions with dopamine receptors?

A:

- Template selection: Use the crystal structure of D₃ receptor (PDB: 3PBL) for homology modeling.

- Ligand preparation: Assign partial charges to the compound using the AM1-BCC method.

- Key interactions: The fluoro-benzamide moiety forms hydrogen bonds with Ser192/Ser193, while the pyridinyl group engages in hydrophobic contacts with Val111 .

Validation via MD simulations (>100 ns) is recommended to assess binding stability.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。